molecular formula C14H17ClN2O2S B2593879 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide CAS No. 2411230-37-8

2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide

Cat. No.: B2593879
CAS No.: 2411230-37-8
M. Wt: 312.81
InChI Key: WEFFPNVGOWQDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a chloroacetamide moiety attached to a phenyl ring, which is further substituted with a thiomorpholine-4-carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the phenylacetamide intermediate: The reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride yields the corresponding acid chloride, which is then reacted with thiomorpholine to form the thiomorpholine-4-carbonyl derivative.

    Reduction of the nitro group: The nitro group in the intermediate is reduced to an amine using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The final step involves the chlorination of the amine derivative using chloroacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiomorpholine ring and the phenyl ring.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Oxidation: Oxidized products such as sulfoxides or sulfones.

    Reduction: Reduced products such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: The compound can bind to the active site of enzymes, thereby inhibiting their activity and affecting metabolic pathways.

    Interacting with cellular receptors: It may interact with specific receptors on the cell surface, leading to changes in cellular signaling and function.

    Modulating gene expression: The compound can influence the expression of certain genes, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide can be compared with other similar compounds to highlight its uniqueness:

    2-Chloro-N-[2-methyl-5-(morpholine-4-carbonyl)phenyl]acetamide: This compound has a morpholine ring instead of a thiomorpholine ring, which may result in different chemical and biological properties.

    2-Chloro-N-[2-methyl-5-(piperidine-4-carbonyl)phenyl]acetamide: The presence of a piperidine ring instead of a thiomorpholine ring can also lead to variations in reactivity and activity.

    2-Chloro-N-[2-methyl-5-(pyrrolidine-4-carbonyl)phenyl]acetamide: The pyrrolidine ring substitution may affect the compound’s stability and interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2S/c1-10-2-3-11(8-12(10)16-13(18)9-15)14(19)17-4-6-20-7-5-17/h2-3,8H,4-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFFPNVGOWQDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.